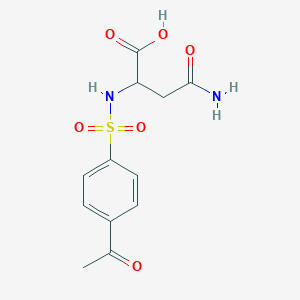

2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid

Overview

Description

2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid is a chemical compound with the molecular weight of 271.29. Its IUPAC name is N-[(4-acetylphenyl)sulfonyl]alanine . It is a powder at room temperature .

Synthesis Analysis

The synthesis of similar compounds involves the use of chlorosulfonic acid . The key step of production via the commonly used chlorosulfonic acid routine is the synthesis of p-acetaminobenzenesulfonyl chloride (P-ASC). A large amount of HSO3Cl has to be used in the traditional process, which results in serious environmental problems .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO5S/c1-7(11(14)15)12-18(16,17)10-5-3-9(4-6-10)8(2)13/h2-5,12H,1-2H3,(H,14,15) . This code provides a specific string of characters that represent the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid are not available, similar compounds such as sulfonamides have been synthesized and studied for their antibacterial activities .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 271.29 . .Scientific Research Applications

Enzyme Inhibition and Antitumor Applications

- Sulfonamide derivatives, including structures similar to 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid, have been extensively studied for their antitumor properties. Such compounds are designed and synthesized with the aim of achieving potent antitumor agents with low toxicity. For instance, derivatives containing 5-fluorouracil and nitrogen mustard have shown high antitumor activity and low toxicity, indicating their potential as novel kinds of antitumor drugs Zhaohua Huang, Zhaoliang Lin, Junlian Huang, 2002.

Pharmacological Properties and Drug Development

- The pharmacological properties of compounds structurally related to 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid, such as diminazene aceturate, have been studied for their therapeutic potential beyond their original applications. Research has highlighted their potential in treating animal trypanosomiasis, suggesting new pharmacological applications for these compounds, including leishmanicidal, amebicidal, and anti-pneumocystis activities G. L. S. Oliveira, R. Freitas, 2015.

Synthesis and Structural Analysis

- Studies on the synthesis, structure, and evaluation of N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives for anticholinesterase and antioxidant activities have been conducted. These compounds were evaluated for their inhibitory effect against acetylcholinesterase and butyrylcholinesterase activities, as well as for their antioxidant effect, demonstrating the versatility of sulfonamide derivatives in drug development M. Mphahlele, S. Gildenhuys, S. Zamisa, 2021.

Advanced Organic Synthesis Techniques

- The synthesis of sulfonamide derivatives has led to advances in organic synthesis techniques, providing new pathways for creating compounds with potential therapeutic applications. These advances include the development of novel synthetic routes and the exploration of their mechanisms of action, further expanding the utility of sulfonamide derivatives in scientific research E. A. Bliss, P. Long, 1937.

Safety and Hazards

Mechanism of Action

Biochemical Pathways

For instance, benzenesulfonamides can inhibit carbonic anhydrases, enzymes that play a crucial role in maintaining pH balance in the body .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid . For instance, changes in pH could affect the compound’s ionization state, altering its solubility and ability to interact with its targets. Similarly, high temperatures could increase the compound’s reactivity, while the presence of other molecules could either facilitate or hinder its interactions with its targets.

properties

IUPAC Name |

2-[(4-acetylphenyl)sulfonylamino]-4-amino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O6S/c1-7(15)8-2-4-9(5-3-8)21(19,20)14-10(12(17)18)6-11(13)16/h2-5,10,14H,6H2,1H3,(H2,13,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGGIKOTVXGKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-methylphenyl)methyl]-1H-pyrazol-5-amine dihydrochloride](/img/structure/B1521228.png)

![[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride](/img/structure/B1521239.png)

![(4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride](/img/structure/B1521240.png)